![molecular formula C6H6ClNO B1314075 3-ChloroMethyl-pyridine 1-oxide CAS No. 82401-08-9](/img/structure/B1314075.png)
3-ChloroMethyl-pyridine 1-oxide
Overview
Description
“3-ChloroMethyl-pyridine 1-oxide” (also known as 3-(chloromethyl)pyridin-1-ium-1-olate) is a chemical compound with the CAS Number: 82401-08-9 . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of “3-ChloroMethyl-pyridine 1-oxide” involves two stages . In the first stage, 3-chloromethylpyridinium chloride reacts with sodium hydrogencarbonate in water at 0 degrees Celsius. In the second stage, the reaction occurs with peracetic acid and acetic acid in chloroform for 18 hours .
Molecular Structure Analysis
The molecular formula of “3-ChloroMethyl-pyridine 1-oxide” is C6H6ClNO .
Chemical Reactions Analysis
The chemical reactions involving “3-ChloroMethyl-pyridine 1-oxide” are complex and involve multiple stages . The reaction conditions involve the use of 3-chloromethylpyridinium chloride with sodium hydrogencarbonate in water at 0 degrees Celsius, followed by a reaction with peracetic acid and acetic acid in chloroform for 18 hours .
Scientific Research Applications
Synthesis of Gastric Acid-Related Disease Medication
3-ChloroMethyl-pyridine 1-oxide serves as an intermediate in the synthesis of Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and other gastric acid-related conditions. Modifications in the synthesis process of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate, have led to a more efficient process with reduced waste generation (Gilbile, Bhavani & Vyas, 2017).
Synthesis Optimization
The compound has been used in optimizing synthesis processes, such as the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, demonstrating its versatility in chemical synthesis under mild conditions (Liang, 2007).
Catalysis and Complex Formation
Catalysis in Hydrogenation and Oxidation
3-ChloroMethyl-pyridine 1-oxide is involved in the formation of half-pincer ligands and half-sandwich complexes that are significant in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Ligand Synthesis for Metal Complexes
The compound is utilized in the synthesis of ligands like propionamide pyridine and pyridine N-oxide ligands. These ligands are crucial in defining the coordination interaction with metal complexes, as seen in the interaction between pyridine N-oxide and Tb(NO3)3 (Binyamin et al., 2007).
Coordination Chemistry with Lanthanide Ions
Trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands, synthesized from 3-ChloroMethyl-pyridine 1-oxide, show extensive coordination chemistry with lanthanide ions, which is pivotal in understanding metal-ligand interactions (Pailloux et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, 3-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Research on pyridine derivatives, including “3-ChloroMethyl-pyridine 1-oxide”, is ongoing. The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This compound has numerous potential applications in various fields of research and industry, such as nuclear fuel reprocessing, analytical chemistry, and medicine.
Mechanism of Action
Target of Action
3-ChloroMethyl-pyridine 1-oxide, also known as 3-(chloromethyl)-1-oxidopyridin-1-ium, is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This interaction results in the formation of a new Pd-C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in various chemical syntheses .
Result of Action
The result of the action of 3-ChloroMethyl-pyridine 1-oxide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various chemical syntheses .
Action Environment
The action, efficacy, and stability of 3-ChloroMethyl-pyridine 1-oxide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.
properties
IUPAC Name |
3-(chloromethyl)-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYEZKDLOGBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500083 | |
Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82401-08-9 | |
Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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